
(3-Nitro-4-(trifluoromethyl)phenyl)methanol
Overview
Description
(3-Nitro-4-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a methanol group (-CH2OH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-4-(trifluoromethyl)phenyl)methanol typically involves the nitration of 4-(trifluoromethyl)benzaldehyde followed by reduction. The nitration step introduces the nitro group onto the benzene ring, and the subsequent reduction step converts the aldehyde group to a methanol group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reaction conditions is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products
Oxidation: 3-Nitro-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Amino-4-(trifluoromethyl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
(3-Nitro-4-(trifluoromethyl)phenyl)methanol has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances biological activity and selectivity in drug formulations. For instance, derivatives of this compound have shown promise in developing anti-cancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .
2. Material Science
The compound also finds applications in material science, particularly in the development of high-performance polymers and coatings. The trifluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance, making it suitable for use in harsh environments .
3. Agrochemicals
In agrochemical formulations, this compound is being explored as a potential active ingredient in pesticides and herbicides. Its efficacy against specific pests can be attributed to its unique chemical structure, which disrupts biological processes in target organisms .
Table 1: Comparison of Applications
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical Development | Intermediate for anti-cancer drugs | Selective inhibitors of tumor pathways |
Material Science | High-performance polymers and coatings | Protective coatings for electronics |
Agrochemicals | Active ingredient in pesticides and herbicides | Targeted pest control |
Case Studies
Case Study 1: Anti-Cancer Drug Development
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that exhibited potent anti-cancer activity against various cell lines. The research demonstrated that the introduction of the trifluoromethyl group significantly enhanced the compound's bioactivity compared to its non-fluorinated analogs .
Case Study 2: Polymer Coating Innovations
Research conducted at a leading materials science institute investigated the incorporation of this compound into polymer matrices. The results indicated that the addition improved thermal stability and mechanical properties, making these polymers suitable for applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of (3-Nitro-4-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
- **4-(Trifluoromethyl)phenyl)methanol
- **2-Nitro-4-(trifluoromethyl)phenol
- **3-Nitro-N-[4-(trifluoromethyl)phenyl]benzamide
Uniqueness
(3-Nitro-4-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both a nitro group and a trifluoromethyl group on the benzene ring enhances its reactivity and stability, making it a versatile compound for various applications. Additionally, the methanol group provides a site for further chemical modifications, expanding its utility in synthetic chemistry .
Biological Activity
(3-Nitro-4-(trifluoromethyl)phenyl)methanol is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which significantly influence its chemical behavior and biological activity. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the nitro group can be reduced to form reactive intermediates that may interact with cellular components.
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The presence of the trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
- Reactive Intermediates : The nitro group can undergo reduction within biological systems, potentially leading to the formation of reactive species that can affect various cellular pathways .
- Target Interaction : The compound may interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to biological responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may show anticancer effects by inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in combating bacterial infections .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in treated mice compared to controls. This suggests that the compound may inhibit inflammatory pathways effectively.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[3-nitro-4-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(4-13)3-7(6)12(14)15/h1-3,13H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWKXXIUPYXPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461258 | |
Record name | [3-nitro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372119-86-3 | |
Record name | [3-nitro-4-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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